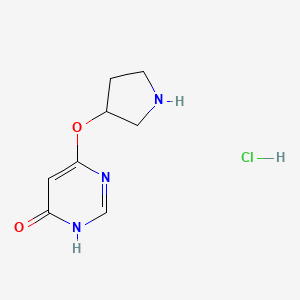
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride is a compound that features a pyrrolidine ring and a pyrimidinone core. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the pyrimidinone core. Common synthetic routes include cyclization reactions and functionalization of preformed rings. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Analyse Chemischer Reaktionen
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles. The major products formed depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including the modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include pyrrolidine derivatives and pyrimidinone analogs. Compared to these, 4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride is unique due to its specific structural features that confer distinct biological activities. Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrazolo[3,4-b]pyridines .
Eigenschaften
Molekularformel |
C8H12ClN3O2 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-pyrrolidin-3-yloxy-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-3-8(11-5-10-7)13-6-1-2-9-4-6;/h3,5-6,9H,1-2,4H2,(H,10,11,12);1H |
InChI-Schlüssel |
SBIMUGGKGJNWHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=CC(=O)NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)

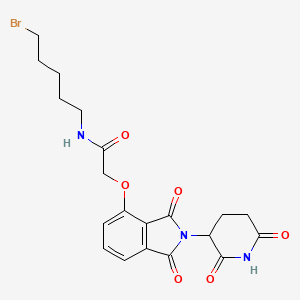
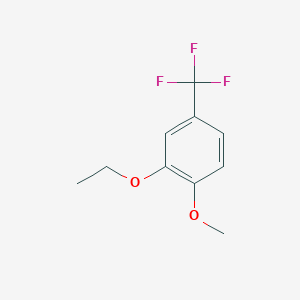
![Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
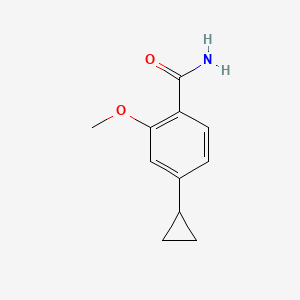
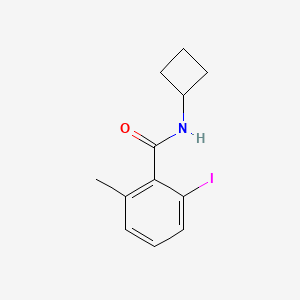

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
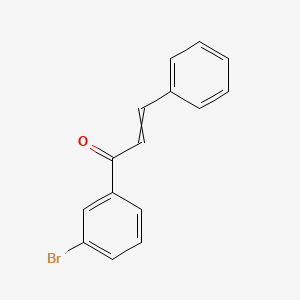
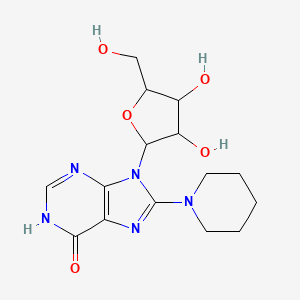
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
